molecular formula C16H18O3 B8316642 1,1-Bis(3-methoxyphenyl)ethanol

1,1-Bis(3-methoxyphenyl)ethanol

Cat. No. B8316642
M. Wt: 258.31 g/mol
InChI Key: CBLCIMMRKZLTTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06703504B2

Procedure details

5.28 g (20 mmoles) of 1,1-bis(3-methoxyphenyl)ethanol are dissolved in 30 mL of glacial acetic acid. A catalytical amount of iodine is added and the solution refluxed for about 5-15 minutes or until the dehydration is complete. The progress of the reaction is monitored by TLC on silica (5% EtOAc in hexanes). The burgundy red solution is diluted with water (100 mL) and the product extracted with ether (2-3 extractions with 10 mL portions). The combined ethereal extracts are washed consecutively with water (into which a spatula tip of sodium metabisulfite was added) and 10% sodium carbonate, dried over anh. K2CO3 and evaporated to yield 4.63 g (96%) of the title compound. 1H NMR (CDCl3): 6.8-7.3 (m, ArH, 8H), 5.45(s, C═CH2, 2H), 3.75 (s, OCH3, 6H).
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([O:18][CH3:19])[CH:13]=2)(O)[CH3:10])[CH:6]=[CH:7][CH:8]=1.II>C(O)(=O)C.O>[CH3:19][O:18][C:14]1[CH:13]=[C:12]([C:9]([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=2)=[CH2:10])[CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
5.28 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C(C)(O)C1=CC(=CC=C1)OC
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution refluxed for about 5-15 minutes or until the dehydration
Duration
10 (± 5) min
EXTRACTION
Type
EXTRACTION
Details
the product extracted with ether (2-3 extractions with 10 mL portions)
WASH
Type
WASH
Details
The combined ethereal extracts are washed consecutively with water (into which a spatula tip of sodium metabisulfite
ADDITION
Type
ADDITION
Details
was added) and 10% sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anh. K2CO3
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(=C)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.63 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.